molecular formula C9H8ClN3O5 B3137485 N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide CAS No. 439096-91-0

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide

Cat. No.: B3137485
CAS No.: 439096-91-0
M. Wt: 273.63 g/mol
InChI Key: DDNKKCISQGVVSM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide is an organic compound with the molecular formula C9H8ClN3O5 It is characterized by the presence of a chloro group, a methyl group, and two nitro groups attached to a phenyl ring, along with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide typically involves the nitration of 3-chloro-4-methylacetanilide. The process begins with the chlorination of 4-methylacetanilide to introduce the chloro group. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2 and 6 positions of the phenyl ring. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.

    Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride can reduce the nitro groups.

    Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Reduction: Formation of N-(3-amino-4-methyl-2,6-dinitrophenyl)acetamide.

    Oxidation: Formation of N-(3-chloro-4-carboxy-2,6-dinitrophenyl)acetamide.

Scientific Research Applications

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2,6-dinitrophenyl)acetamide
  • N-(4-methyl-2,6-dinitrophenyl)acetamide
  • N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide is unique due to the presence of both chloro and methyl groups along with two nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O5/c1-4-3-6(12(15)16)8(11-5(2)14)9(7(4)10)13(17)18/h3H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNKKCISQGVVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236828
Record name N-(3-Chloro-4-methyl-2,6-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439096-91-0
Record name N-(3-Chloro-4-methyl-2,6-dinitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439096-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-methyl-2,6-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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